An In-Depth Technical Guide to the Chemical Properties of Di-tert-Butyl 1,3-Acetonedicarboxylate
An In-Depth Technical Guide to the Chemical Properties of Di-tert-Butyl 1,3-Acetonedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butyl 1,3-acetonedicarboxylate, also known as di-tert-butyl 3-oxoglutarate, is a pivotal reagent in modern organic synthesis, valued for its unique structural features and versatile reactivity. As a β-keto ester, it serves as a key building block for a wide array of complex organic molecules, including heterocyclic compounds that form the core of many pharmaceutical agents. The presence of bulky tert-butyl ester groups imparts specific chemical properties, such as resistance to certain hydrolytic conditions and the facilitation of regioselective reactions, making it an invaluable tool for synthetic chemists. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of di-tert-butyl 1,3-acetonedicarboxylate, with a focus on the underlying principles that govern its reactivity.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of a reagent is fundamental to its effective application in research and development.
Physical Properties
Di-tert-butyl 1,3-acetonedicarboxylate is a white to off-white solid at room temperature.[1] Its bulky tert-butyl groups influence its physical properties, such as its melting point and solubility.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂O₅ | [1] |
| Molecular Weight | 258.31 g/mol | [1] |
| Melting Point | 58-60 °C | [1] |
| Boiling Point | 304.4 °C at 760 mmHg | [2] |
| Solubility | Soluble in methanol | [1] |
| Appearance | White to off-white solid | [1] |
Spectroscopic Data
The spectroscopic signature of di-tert-butyl 1,3-acetonedicarboxylate is key to its identification and characterization in reaction mixtures.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is characterized by two main signals. The large singlet integrating to 18 protons corresponds to the chemically equivalent methyl protons of the two tert-butyl groups. The singlet integrating to 4 protons arises from the two methylene (CH₂) groups alpha to the carbonyls.
-
δ ~1.45 ppm (s, 18H, C(CH₃)₃) : The high-field chemical shift is typical for the protons of a tert-butyl group.[3] The singlet nature indicates the free rotation around the carbon-carbon single bonds.
-
δ ~3.40 ppm (s, 4H, CH₂C=O) : The downfield shift of these methylene protons is due to the deshielding effect of the adjacent carbonyl groups.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
-
δ ~28.0 ppm (C(CH₃)₃) : Signal for the methyl carbons of the tert-butyl groups.[4]
-
δ ~49.0 ppm (CH₂C=O) : Signal for the methylene carbons.
-
δ ~82.0 ppm (C(CH₃)₃) : Signal for the quaternary carbons of the tert-butyl groups.[4]
-
δ ~166.0 ppm (C=O, ester) : Signal for the carbonyl carbons of the ester groups.
-
δ ~201.0 ppm (C=O, ketone) : Signal for the central ketone carbonyl carbon, which is the most downfield due to its electron deficiency.[4]
IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands for the different functional groups present in the molecule.
-
~2980 cm⁻¹ (C-H stretch, sp³) : Corresponds to the stretching vibrations of the C-H bonds in the tert-butyl and methylene groups.[5]
-
~1735 cm⁻¹ (C=O stretch, ester) : A strong absorption band characteristic of the carbonyl group in the ester functionalities.[5]
-
~1715 cm⁻¹ (C=O stretch, ketone) : A strong absorption band for the central ketone carbonyl group.[5]
-
~1150 cm⁻¹ (C-O stretch) : Corresponds to the stretching vibration of the C-O single bonds in the ester groups.[6]
Synthesis of Di-tert-Butyl 1,3-Acetonedicarboxylate
The synthesis of di-tert-butyl 1,3-acetonedicarboxylate is typically a two-step process, starting from the readily available and inexpensive citric acid.
Step 1: Synthesis of 1,3-Acetonedicarboxylic Acid
The first step involves the oxidative decarboxylation of citric acid to form 1,3-acetonedicarboxylic acid.[7][8][9] This reaction is commonly achieved using strong dehydrating acids such as fuming sulfuric acid (oleum).[8]
Caption: Synthesis of 1,3-Acetonedicarboxylic Acid from Citric Acid.
Experimental Protocol: Synthesis of 1,3-Acetonedicarboxylic Acid
This protocol is adapted from Organic Syntheses.[2]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer and a gas outlet.
-
Reagent Addition: Carefully add fuming sulfuric acid to the flask and cool the mixture in an ice-salt bath to -5 °C.
-
Citric Acid Addition: Slowly add finely powdered citric acid to the stirred and cooled fuming sulfuric acid, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm gradually to room temperature and then to approximately 30 °C until the evolution of carbon monoxide ceases.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add crushed ice, keeping the temperature below 30 °C. The 1,3-acetonedicarboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with ethyl acetate to remove residual sulfuric acid. The product is used immediately in the next step due to its instability.
Step 2: Esterification to Di-tert-Butyl 1,3-Acetonedicarboxylate
The esterification of 1,3-acetonedicarboxylic acid with tert-butanol is challenging via traditional Fischer esterification due to the steric hindrance of the tertiary alcohol. A more effective method involves the acid-catalyzed addition of isobutylene to the dicarboxylic acid.
Experimental Protocol: Synthesis of Di-tert-Butyl 1,3-Acetonedicarboxylate
This procedure is a modification of the general method for the synthesis of tert-butyl esters from carboxylic acids and isobutylene.
-
Reaction Setup: In a pressure vessel, dissolve the freshly prepared 1,3-acetonedicarboxylic acid in a suitable solvent such as diethyl ether.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Isobutylene Addition: Cool the mixture and add liquefied isobutylene.
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully vent the excess isobutylene in a fume hood. Quench the reaction mixture with a cold, dilute solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Chemical Reactivity and Applications
The reactivity of di-tert-butyl 1,3-acetonedicarboxylate is dominated by the interplay of its three key functional groups: the central ketone and the two β-keto ester moieties.
Reactivity of the α-Protons
The methylene protons situated between the ketone and the ester carbonyl groups are acidic and can be readily deprotonated by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol condensations. The bulky tert-butyl groups can sterically influence the approach of electrophiles, leading to enhanced regioselectivity in some cases.
Hantzsch Pyridine Synthesis
A classic and highly valuable application of di-tert-butyl 1,3-acetonedicarboxylate is in the Hantzsch pyridine synthesis.[10][11][12][13] This multi-component reaction provides a straightforward route to 1,4-dihydropyridines, which are precursors to a wide range of substituted pyridines.[10][11][12][13] 1,4-Dihydropyridine derivatives are of significant interest in medicinal chemistry, with many exhibiting activity as calcium channel blockers.[14]
Caption: Hantzsch Pyridine Synthesis Workflow.
Mechanism of the Hantzsch Pyridine Synthesis:
The reaction proceeds through a series of well-established steps:
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of di-tert-butyl 1,3-acetonedicarboxylate to form an α,β-unsaturated keto ester (a Knoevenagel adduct).[15]
-
Enamine Formation: The second equivalent of di-tert-butyl 1,3-acetonedicarboxylate reacts with ammonia to form an enamine.[15]
-
Michael Addition: The enamine undergoes a Michael addition to the Knoevenagel adduct.[15]
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the 1,4-dihydropyridine ring system.
-
Oxidation: The 1,4-dihydropyridine can then be oxidized to the corresponding aromatic pyridine derivative.
Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine
This is a general procedure that can be adapted for various aldehydes.[16]
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1 mmol) and di-tert-butyl 1,3-acetonedicarboxylate (2 mmol) in a suitable solvent such as ethanol.
-
Ammonia Source: Add a source of ammonia, such as ammonium acetate (1.2 mmol).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates from the solution and can be collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Conclusion
Di-tert-butyl 1,3-acetonedicarboxylate is a highly valuable and versatile reagent in organic synthesis. Its unique combination of a reactive β-keto ester system and sterically demanding tert-butyl groups allows for a wide range of chemical transformations with a high degree of control. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective utilization in the design and execution of complex synthetic strategies, particularly in the field of medicinal chemistry and drug development. The Hantzsch pyridine synthesis serves as a prime example of its utility in constructing pharmaceutically relevant heterocyclic scaffolds. As the demand for more sophisticated and efficient synthetic methodologies continues to grow, the importance of well-characterized and versatile building blocks like di-tert-butyl 1,3-acetonedicarboxylate will undoubtedly increase.
References
- Hantzsch, A. Justus Liebigs Annalen der Chemie. 1882, 215 (1), 1-82.
- Katritzky, A. R.; et al. Tetrahedron. 1986, 42 (20), 5729-5735.
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Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
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Wikipedia. Hantzsch pyridine synthesis. [Link]
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Grokipedia. Hantzsch pyridine synthesis. [Link]
- Khan, F. A.; et al. Green Chem. 2017, 19, 4345-4351.
-
ChemWhat. DI-TERT-BUTYL 1,3-ACETONEDICARBOXYLATE CAS#: 28009-80-5. [Link]
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ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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University of California, Santa Cruz. IR Tables. [Link]
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Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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Wikipedia. Acetonedicarboxylic acid. [Link]
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LookChem. Cas 542-05-2,1,3-Acetonedicarboxylic acid. [Link]
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Organic Syntheses. Acetonedicarboxylic acid. [Link]
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Organic Syntheses. DI-tert-BUTYL MALONATE. [Link]
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Scribd. Hantzsch Pyridine Synthesis. [Link]
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ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]
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